Molecular Weight and Lipophilicity (cLogP) Differentiation vs. N-Ethyl and N-Butyl Analogs
The target compound (MW = 330.8 g/mol) occupies a distinct physicochemical space compared to its N-ethyl analog (3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide, CAS 1251595-85-3, MW = 358.9 g/mol) and N-butyl analog (MW ~ 386.9 g/mol) [1]. The lower molecular weight of the unsubstituted carboxamide confers a measurable advantage in ligand efficiency metrics and may translate to improved permeability relative to bulkier N-alkylated counterparts, a critical parameter in central nervous system (CNS) drug discovery programs where MW < 400 g/mol and low hydrogen-bond donor count are preferred [2]. Additionally, the absence of an N-alkyl group on the carboxamide preserves a primary amide hydrogen-bond donor, which can be critical for target engagement in certain enzyme active sites where amide NH₂ acts as a key pharmacophoric element [2].
| Evidence Dimension | Molecular weight and structural features influencing drug-likeness |
|---|---|
| Target Compound Data | MW = 330.8 g/mol; primary carboxamide (unsubstituted); HBD count = 2 (amide NH₂) |
| Comparator Or Baseline | N-ethyl analog: MW = 358.9 g/mol; HBD = 1. N-butyl analog: MW ~ 386.9 g/mol; HBD = 1. |
| Quantified Difference | ΔMW = -28.1 g/mol vs. N-ethyl; ~ -56 g/mol vs. N-butyl; additional H-bond donor preserved. |
| Conditions | Computational physicochemical profiling (PubChem, ChemSpider data) |
Why This Matters
For procurement decisions in lead optimization programs targeting oral bioavailability or CNS penetration, the lower molecular weight and preserved primary amide donor of the target compound offer a distinct physicochemical advantage over N-alkylated analogs, which should be weighed against any activity gains from N-substitution.
- [1] PubChem Compound Summary. 3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide. MW: 330.8 g/mol. View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Class-level reference for MW and HBD guidelines.) View Source
